(1-Hydroxycyclohexan-1-yl)acetyl-CoA

Enzymology Metabolic Pathway Analysis Bacterial Metabolism

This is the sole and mandatory substrate for the enzyme (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35). No other compound, including acetyl-CoA or linear 3-hydroxyacyl-CoAs, can substitute it in this specific enzymatic reaction. Your research on cyclohexaneacetic acid metabolism in Arthrobacter species absolutely requires this unique, high-purity reagent to ensure valid, peer-reviewed results. Standard analogs will result in zero activity for this lyase.

Molecular Formula C29H44N7O18P3S-4
Molecular Weight 903.7 g/mol
Cat. No. B15548875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Hydroxycyclohexan-1-yl)acetyl-CoA
Molecular FormulaC29H44N7O18P3S-4
Molecular Weight903.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O18P3S/c1-28(2,23(40)26(41)32-9-6-18(37)31-10-11-58-19(38)12-29(42)7-4-3-5-8-29)14-51-57(48,49)54-56(46,47)50-13-17-22(53-55(43,44)45)21(39)27(52-17)36-16-35-20-24(30)33-15-34-25(20)36/h15-17,21-23,27,39-40,42H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,21-,22-,23+,27-/m1/s1
InChIKeyPWNCFVRYBIYOCK-SVHODSNWSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Hydroxycyclohexan-1-yl)acetyl-CoA: A Key Biochemical Reagent for Enzyme Studies and Metabolic Pathway Analysis


(1-Hydroxycyclohexan-1-yl)acetyl-CoA, also known as (1-hydroxycyclohexyl)acetyl-CoA, is a 3-hydroxyacyl-CoA derivative (CHEBI:15448) [1]. It is a synthetic coenzyme A thioester characterized by a cyclohexane ring with a tertiary alcohol at the 1-position, linked via an acetyl group to the CoA moiety. This compound is not a natural metabolite in most organisms but serves as a critical, specific substrate for the enzyme (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35), which cleaves it to yield acetyl-CoA and cyclohexanone [2]. Its primary application is as a high-purity biochemical reagent for investigating this unique lyase activity and for studying the specialized metabolic pathways of alicyclic compounds in certain bacteria.

Why Generic CoA Analogs Cannot Replace (1-Hydroxycyclohexan-1-yl)acetyl-CoA in Specific Assays


The unique structural feature of (1-Hydroxycyclohexan-1-yl)acetyl-CoA—a cyclohexane ring with a tertiary alcohol at the 1-position—dictates its specific interaction with (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35) [1]. This enzyme catalyzes a carbon-carbon bond cleavage that is not possible for other 3-hydroxyacyl-CoA derivatives or simpler acetyl-CoA analogs. Substituting this compound with a generic reagent like acetyl-CoA or a linear 3-hydroxyacyl-CoA will result in a complete lack of enzymatic activity for this specific lyase. Therefore, for any assay or study focused on EC 4.1.3.35 activity or the bacterial metabolism of cyclohexaneacetic acid, this specific compound is an absolute requirement; no in-class alternative can serve as a functional substitute [2].

Quantitative Evidence Guide: (1-Hydroxycyclohexan-1-yl)acetyl-CoA vs. Related Analogs


Exclusive Enzymatic Substrate Specificity for EC 4.1.3.35 Lyase

As the definitive substrate for (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35), (1-Hydroxycyclohexan-1-yl)acetyl-CoA is the sole compound capable of generating a measurable signal in assays for this enzyme. This represents an absolute differentiation from other acetyl-CoA or 3-hydroxyacyl-CoA analogs, which are not recognized by this enzyme [1]. While direct kinetic parameters (Km, Vmax) are not available in the public domain for a direct quantitative comparison, the enzyme's classification is based on this single, specific reaction [2].

Enzymology Metabolic Pathway Analysis Bacterial Metabolism

Comparative Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

The physicochemical properties of (1-Hydroxycyclohexan-1-yl)acetyl-CoA differ significantly from those of simpler analogs, influencing its behavior in analytical and biological systems. Compared to acetyl-CoA, the target compound has a considerably higher calculated logP value, indicating greater lipophilicity due to the cyclohexane ring [1]. This difference is quantifiable and relevant for applications like chromatographic separation or cellular permeability studies.

Lipophilicity Drug Design Analytical Chemistry

Metabolic Role in a Unique Bacterial Degradation Pathway

(1-Hydroxycyclohexan-1-yl)acetyl-CoA is a specific intermediate in the β-oxidation pathway for cyclohexaneacetic acid in Arthrobacter sp. strain CA1 [1]. The pathway is blocked before the second dehydrogenation step due to the formation of a tertiary alcohol, which necessitates a specialized lyase (EC 4.1.3.35) for further metabolism [2]. This is in contrast to the metabolism of linear fatty acids, where standard β-oxidation proceeds without this specialized step. While a direct quantitative comparison of pathway flux is not available, the unique structural and enzymatic requirements highlight a clear differentiation in metabolic fate.

Microbial Metabolism Biodegradation Biocatalysis

Optimal Application Scenarios for (1-Hydroxycyclohexan-1-yl)acetyl-CoA


Enzymatic Assays for (1-hydroxycyclohexan-1-yl)acetyl-CoA Lyase (EC 4.1.3.35)

This is the primary and most specific application. (1-Hydroxycyclohexan-1-yl)acetyl-CoA is used as the sole substrate in continuous spectrophotometric or coupled enzyme assays to measure the activity of EC 4.1.3.35 from Arthrobacter species [1]. Its use is mandatory for characterizing this enzyme's kinetics, screening for potential inhibitors, or confirming its expression in recombinant systems. No other commercially available compound can substitute for this purpose.

Investigating the Bacterial Metabolism of Cyclohexaneacetic Acid and Alicyclic Compounds

The compound is a critical tool for elucidating the metabolic pathways for alicyclic acids in Arthrobacter and related bacteria [1]. Researchers use it to confirm the activity of specific enzymes in cell-free extracts, study the regulation of the pathway, or identify and characterize the genes encoding the enzymes of this pathway. It is essential for any study seeking to understand how these bacteria break down cyclohexane-containing pollutants or natural products [2].

Biochemical Education and Demonstration of Specialized Metabolic Enzymes

Given its unique, high-specificity reaction with EC 4.1.3.35, (1-Hydroxycyclohexan-1-yl)acetyl-CoA can serve as a valuable teaching tool in advanced biochemistry or microbiology laboratory courses. It provides a clear, unambiguous example of a specialized lyase acting on a non-standard substrate, contrasting with the more common acyl-CoA dehydrogenases and hydratases of core metabolism [1].

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